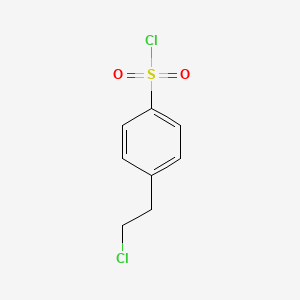

4-(2-Chloroethyl)benzene-1-sulfonyl chloride

Description

4-(2-Chloroethyl)benzene-1-sulfonyl chloride (molecular formula: C₈H₈Cl₂O₂S) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at the para position and a 2-chloroethyl (-CH₂CH₂Cl) group at the adjacent position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are pivotal in pharmaceutical and agrochemical research. Its chloroethyl group enhances reactivity in alkylation and cross-coupling reactions, making it valuable for developing bioactive molecules .

Properties

IUPAC Name |

4-(2-chloroethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIVPEJFZXDHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406787 | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-23-0 | |

| Record name | 4-(2-Chloroethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4796-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-chloroethyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl2→4-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) and 4-(2-chloroethyl)benzene. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under specific conditions.

Major Products Formed

Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Stability

Sulfonyl chlorides exhibit reactivity influenced by substituents on the benzene ring. Below is a comparative analysis:

Table 1: Key Properties of Sulfonyl Chloride Derivatives

Key Observations:

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .

- Electron-donating groups (e.g., -CH₃) reduce reactivity but improve stability for long-term storage .

- The chloroethyl group in this compound provides dual functionality: the sulfonyl chloride reacts with amines to form sulfonamides, while the chloroethyl side chain participates in alkylation or cross-coupling reactions .

Physicochemical Properties and Solubility

Lipophilicity, measured via octanol/water distribution coefficients (log P), critically impacts biodistribution. For example:

- This compound : Moderate log P due to the balance between the polar sulfonyl chloride and hydrophobic chloroethyl group.

- 4-Trifluoromethyl derivative : Higher log P (more lipophilic), enhancing blood-brain barrier penetration .

- 4-Nitro derivatives : Lower solubility in aqueous media due to strong electron-withdrawing effects .

Biological Activity

4-(2-Chloroethyl)benzene-1-sulfonyl chloride, also known by its CAS number 4796-23-0, is a sulfonyl chloride compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Cytotoxicity : This compound has demonstrated cytotoxic effects against several cancer cell lines. It is believed to inhibit critical cellular pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase, which is crucial for estrogen biosynthesis. The inhibition of this enzyme can lead to reduced estrogen levels, impacting hormone-sensitive tumors .

- Interaction with Cytochrome P450 : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

The biochemical properties of this compound include:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : Studies indicate that it remains stable under physiological conditions, making it suitable for in vitro and in vivo experiments.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

-

Cytotoxicity Assays :

- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Results : It exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. For instance, the IC50 against MCF-7 was reported at 15 µM, while A549 showed an IC50 of 20 µM .

-

Mechanistic Studies :

- Aromatase Inhibition : In vitro assays demonstrated that the compound inhibited aromatase activity by approximately 70% at a concentration of 10 µM, suggesting its potential role in hormone-related cancers .

- P450 Interaction : Binding studies revealed that it interacts with the heme moiety of cytochrome P450 enzymes, which may alter the metabolism of other drugs.

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |

| Cytotoxicity | A549 | 20 | Induction of apoptosis |

| Enzyme Inhibition | Aromatase | 10 | Competitive inhibition |

| Enzyme Interaction | Cytochrome P450 | N/A | Binding to heme group |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability .

Safety and Toxicology

While exhibiting promising biological activities, safety assessments indicate that the compound poses risks such as skin burns and eye damage upon exposure. It is classified as harmful if swallowed and should be handled with appropriate safety measures .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Chloroethyl)benzene-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via chlorosulfonation , where the aromatic ring reacts with chlorosulfonic acid (ClSO₃H) at low temperatures (0–5°C) to introduce the sulfonyl chloride group. For example, in analogous sulfonyl chlorides like 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride, chlorosulfonic acid in carbon tetrachloride under controlled cooling ensures minimal side reactions . Post-synthesis, the chloroethyl substituent can be introduced via alkylation or substitution reactions. Key factors include temperature control, stoichiometric excess of chlorosulfonic acid, and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits a strong absorption band near 1204 cm⁻¹ (as seen in similar compounds like 4-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride) .

- ¹H NMR : Aromatic protons adjacent to the sulfonyl chloride group resonate at δ 7.5–8.2 ppm , while the chloroethyl group’s protons appear as a triplet (CH₂Cl) near δ 3.6–4.0 ppm .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight and substituent stability.

Q. How does the chloroethyl substituent influence the compound’s reactivity compared to other sulfonyl chlorides?

The chloroethyl group enhances electrophilicity at the sulfur atom, making the compound more reactive in nucleophilic substitutions (e.g., with amines or alcohols). This contrasts with methyl or trifluoromethyl substituents, which exert steric or electronic effects that reduce reactivity. For instance, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride shows reduced reactivity due to steric hindrance from the cyclopropyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Contradictions may arise from solvent polarity, catalyst choice, or competing side reactions. Systematic studies should:

- Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., dichloromethane) to assess solvation effects.

- Screen transition-metal catalysts (e.g., Pd, Cu) for efficiency in Suzuki-Miyaura couplings.

- Use kinetic monitoring (e.g., HPLC or in-situ IR) to detect intermediates or byproducts .

Q. What strategies optimize the use of this compound in proteomics or medicinal chemistry?

The compound’s sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, 25°C). To enhance specificity:

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic hotspots. For example, the sulfur atom’s partial positive charge (+0.75 e) in analogous sulfonyl chlorides correlates with nucleophilic attack sites . Pairing DFT with Hammett σ constants for substituent effects (e.g., chloroethyl’s +I effect) refines reactivity predictions.

Methodological Considerations

Q. What purification techniques are recommended for isolating high-purity this compound?

- Crystallization : Use hexane/ethyl acetate mixtures to precipitate the compound.

- Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane.

- Distillation : Vacuum distillation (boiling point ~200°C at 10 mmHg) minimizes thermal degradation .

Q. How should researchers handle discrepancies in stability data under varying humidity conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.